![molecular formula C17H23N3O3 B4695342 1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide](/img/structure/B4695342.png)
1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDPH and is a derivative of pyrrolidinecarbohydrazide.
Mechanism of Action
The exact mechanism of action of BDPH is not fully understood. However, it has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. BDPH also exhibits significant antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDPH has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines and chemokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. BDPH also exhibits significant antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BDPH has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of BDPH is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of BDPH. One potential direction is the development of new drugs for the treatment of inflammatory diseases and pain management. BDPH has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs in these fields. Another potential direction is the study of the exact mechanism of action of BDPH. Further research in this area may help to elucidate the biochemical and physiological effects of BDPH and its potential applications in various fields.
Conclusion:
In conclusion, BDPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits significant anti-inflammatory and analgesic properties and has been found to inhibit the production of various pro-inflammatory cytokines and chemokines. Further research in this area may help to elucidate the exact mechanism of action of BDPH and its potential applications in various fields.
Scientific Research Applications
BDPH has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain management.
properties
IUPAC Name |
1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxopyrrolidine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)16(23)19-18-15(22)13-9-14(21)20(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTSCEPQFRYEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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